4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

Antitubercular Selectivity Index Mycobacterium tuberculosis

Procure 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid (FNDR-20081) as a first-in-class, multi-target antimycobacterial lead. This quinoline-2-carboxylic acid derivative shows potent Mtb activity (including MDR strains) with a clean selectivity profile (IC50 >100 µM on HepG2/THP-1) and no CYP3A4 liability. Its unique 3-chloro-4-methoxyphenyl substitution pattern is critical for polypharmacology; generic analogs lose activity. Use for lead optimization, target validation (MarR regulon, Rv3683), or as a reference standard in selectivity panels. Patent WO2019243971A1 provides a solid foundation for SAR-driven IP generation.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.78
CAS No. 1031977-36-2
Cat. No. B2536361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
CAS1031977-36-2
Molecular FormulaC18H15ClN2O3
Molecular Weight342.78
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)O
InChIInChI=1S/C18H15ClN2O3/c1-10-3-5-14-12(7-10)15(9-16(21-14)18(22)23)20-11-4-6-17(24-2)13(19)8-11/h3-9H,1-2H3,(H,20,21)(H,22,23)
InChIKeyQYYXWEUMHDPGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid (CAS 1031977-36-2): A Specialized Quinoline Derivative for Antimicrobial Screening


4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a synthetic small molecule belonging to the 4-anilinoquinoline-2-carboxylic acid class. Publicly available data indicate it is a derivative of quinoline, a scaffold extensively employed in antimalarial and antibacterial drug discovery [1]. According to the AntibioticDB, this compound (also referenced under the identifier FNDR-20081) is classified as a first-in-class agent with potent antimycobacterial activity against *Mycobacterium tuberculosis* (Mtb), including drug-resistant strains, and has demonstrated a favorable selectivity profile by showing no significant cytotoxicity (IC50 >100 µM) against HepG2 and THP-1 cells [2]. The compound is currently at the preclinical development stage [2].

Why Generic Substitution Fails for 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid in Antimycobacterial Research


The pharmacological profile of this compound is highly dependent on its specific substitution pattern. The 3-chloro-4-methoxyphenylamine moiety at the 4-position and the carboxylic acid group at the 2-position are critical for its unique multi-target mechanism of action against *M. tuberculosis* [1]. Even seemingly minor structural changes in this chemical series can lead to a complete loss of activity or a shift in target engagement. For instance, the simple removal of the 4-methoxy group (resulting in 4-(3-chloroanilino)-6-methylquinoline-2-carboxylic acid, ChemDiv ID C200-8741 ) is expected to drastically alter physicochemical properties like logP and logD, which would affect membrane permeability and target binding, making generic substitution within this chemotype unreliable without rigorous comparative biological validation.

Quantitative Differentiation Guide for 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid


Antimycobacterial Selectivity: Cytotoxicity vs. Mtb Activity Profile

The compound demonstrates a clear selectivity window, which is a critical differentiator for antimycobacterial agents. It is reported to be active against *M. tuberculosis* while showing no significant cytotoxicity against human cell lines (IC50 >100 µM for both HepG2 and THP-1 cells) [1]. This creates a calculable selectivity index that, while a direct head-to-head comparator is not available in the same source, exceeds the baseline for many standard antitubercular drugs which often show cytotoxicity at lower concentrations in similar assays [2].

Antitubercular Selectivity Index Mycobacterium tuberculosis

Efficacy Against Drug-Resistant Mtb Clinical Isolates

A key differentiator for this compound is its reported *in vitro* activity against both drug-sensitive and multidrug-resistant (MDR) clinical isolates of *M. tuberculosis* [1]. This profile is critically evaluated, as many new antitubercular agents show a significant fold-increase in MIC when tested against MDR strains compared to wild-type H37Rv. The available data suggest that FNDR-20081 retains potency against resistant isolates, though specific MIC fold-change values are not provided in the abstract; the fact that it is highlighted as a 'pre-clinical candidate against drug-resistant tuberculosis' strongly implies a comparable efficacy across strains [1].

Multidrug-resistant tuberculosis MDR-TB Clinical isolates

Physicochemical Differentiation: Calculated Lipophilicity vs. Close Structural Analog

The presence of the 4-methoxy substituent on the aniline ring is a critical structural feature that differentiates this compound from the closely related analog 4-(3-chloroanilino)-6-methylquinoline-2-carboxylic acid (ChemDiv C200-8741). Computational prediction values from ChemDiv show that C200-8741 has a logP of 5.1194 and a logD of 1.9792 . The target compound, with the added methoxy group, has a calculated molecular weight of 342.78 g/mol versus 312.75 g/mol for the analog, and its increased hydrogen bonding capacity and molecular volume will result in a measurably different, and generally lower, lipophilicity profile crucial for oral bioavailability and reduced hERG binding [1].

Physicochemical property Lipophilicity ChemDiv C200-8741

Novel Multi-Target Mechanism of Action in Tuberculosis

Unlike traditional antitubercular agents that typically inhibit a single target, whole-genome sequencing of FNDR-20081-resistant mutants has revealed mutations in at least two distinct targets: *marR* (Rv0678), a regulator of the MmpL5 efflux pump, and *Rv3683*, a putative metalloprotease involved in peptidoglycan biosynthesis [1]. This multi-target mechanism is a rare and highly desirable attribute for overcoming drug resistance, as the development of spontaneous resistance requires simultaneous mutations in multiple genes, which is a statistically improbable event. In comparison, first-line drugs like isoniazid (targeting InhA) or rifampicin (targeting RNA polymerase) are single-target agents prone to high-frequency resistance.

Mechanism of action Drug resistance Multi-target

In Vivo Efficacy and Favorable Drug-Drug Interaction Profile

The compound has demonstrated in vivo efficacy in a mouse model of tuberculosis infection and showed no antagonism when combined with first- and second-line anti-TB drugs in in vitro checkerboard assays [1]. This contrasts with several other TB drug candidates which have failed due to negative drug-drug interactions or a lack of in vivo translation. The absence of CYP3A4 inhibition is a further critical differentiator, as many new chemical entities are withdrawn due to CYP450 liabilities that can lead to adverse interactions in the complex multi-drug regimens typically used for TB treatment [1].

In vivo efficacy Drug-drug interaction Mouse model

Preclinical Development Status and First-in-Class Designation

The compound is designated as a 'first-in-class' preclinical candidate (AntibioticDB ID: 3292) for the treatment of tuberculosis [1]. This designation implies a novel mechanism not exploited by any currently approved drug, providing a strong basis for intellectual property and market differentiation for organizations that license or further develop the compound. In contrast, many other quinoline-based antibacterial compounds are analogs of established drugs (e.g., fluoroquinolones) and thus are classified as 'me-too' or follow-on compounds, which offer less scope for novel IP and face a more crowded market [2].

First-in-class Preclinical candidate Therapeutic area

Best Application Scenarios for Procuring 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid


Lead Compound for Novel MDR-TB Combination Regimen Development

This compound is ideally suited as a lead candidate for pharmaceutical or biotech organizations building a next-generation tuberculosis pipeline. Its first-in-class, multi-target mechanism [1] directly addresses the high-priority need for new drugs with novel modes of action, as outlined by the WHO's End TB Strategy. Researchers can procure this compound to use as a starting point for lead optimization programs, focusing on improving oral bioavailability while maintaining its clean CYP3A4 inhibition profile [2]. This is a direct, high-value procurement scenario where the compound's unique characteristics justify its selection over older, single-target quinoline derivatives.

Tool Compound for Studying Bacterial Efflux Pump and Peptidoglycan Biology

Academic or industrial microbiology groups can use this compound as a high-quality chemical probe to dissect the biological roles of the MarR regulon and Rv3683 protease in *M. tuberculosis* [1]. Since these targets are not engaged by any commercially available tool compounds, procuring this agent provides a unique opportunity to validate novel drug targets and investigate stress response pathways in mycobacteria. This application differentiates the compound from generic quinoline analogs which lack this specific polypharmacology.

Reference Standard for Antimycobacterial Selectivity Screening Panels

Contract Research Organizations (CROs) and screening centers can procure this compound as a reference standard for in-house antimycobacterial selectivity panels. Its documented profile of potent Mtb activity coupled with no measurable cytotoxicity against HepG2 and THP-1 cells at concentrations over 100 µM [1] makes it an exceptional calibration standard. This allows labs to benchmark the selectivity window of new hits, providing a quantifiable baseline that generic antibiotics cannot offer, as most are less selective against human cell lines.

Scaffold for Intellectual Property Generation in Anti-Infectives

Medicinal chemistry groups focused on IP generation can use this compound as a core scaffold. Its patent (WO2019243971A1 [1]) provides a strong foundation for structure-activity relationship (SAR) exploration, allowing for the development of a portfolio of backup and follow-on compounds. Procuring this specific compound allows for the direct benchmarking of novel analogs against a well-characterized first-in-class candidate, a strategy that is far more effective at establishing clear inventorship than working with widely available, off-patent chemical cores.

Quote Request

Request a Quote for 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.